N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine
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Overview
Description
N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing benzofuran rings is through a metal-free cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yield methods such as proton quantum tunneling, which minimizes side reactions and enhances the construction of complex benzofuran ring systems . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using palladium-catalyzed hydrogenation.
Substitution: Substitution reactions often involve the use of halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine, ruthenium catalysts, and palladium nanoparticles . Reaction conditions vary but often involve mild temperatures and specific solvents like acetonitrile and ethanol .
Major Products Formed
The major products formed from these reactions include various substituted benzofurans and phenylpropanoic acid derivatives .
Scientific Research Applications
N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in cellular processes, leading to the modulation of biochemical pathways . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A core structure in many biologically active compounds.
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Coumarin: Another benzene-fused heterocycle with diverse biological activities.
Uniqueness
N-(1-benzofuran-2-ylcarbonyl)-L-phenylalanine is unique due to its specific substitution pattern and the presence of both benzofuran and phenylpropanoic acid moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-(1-benzofuran-2-carbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-17(16-11-13-8-4-5-9-15(13)23-16)19-14(18(21)22)10-12-6-2-1-3-7-12/h1-9,11,14H,10H2,(H,19,20)(H,21,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPWRZINZQTDCI-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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